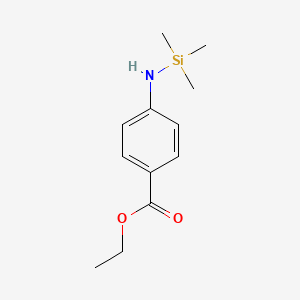

Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester

Description

Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester (CAS: Not explicitly provided in evidence) is a synthetic aromatic ester featuring a trimethylsilyl (TMS)-protected amino group at the para position of the benzoic acid backbone. The ethyl ester group enhances lipophilicity, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

59096-06-9 |

|---|---|

Molecular Formula |

C12H19NO2Si |

Molecular Weight |

237.37 g/mol |

IUPAC Name |

ethyl 4-(trimethylsilylamino)benzoate |

InChI |

InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-6-8-11(9-7-10)13-16(2,3)4/h6-9,13H,5H2,1-4H3 |

InChI Key |

MBUKPTCGZZRZQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Nitro Reduction Followed by Silylation

This route begins with 4-nitrobenzoic acid, proceeding through esterification, catalytic hydrogenation, and amine protection.

Step 1: Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is reacted with ethanol in the presence of a rare-earth oxide catalyst (e.g., neodymium sesquioxide, Nd₂O₃) and toluene as a water-carrying agent. Refluxing at 190–230°C for 4 hours yields ethyl 4-nitrobenzoate with 93% efficiency.

Step 2: Hydrogenation to Ethyl 4-Aminobenzoate

The nitro group is reduced using 5% Pd/C under hydrogen at 80–100°C for 2 hours, achieving 89% conversion to ethyl 4-aminobenzoate.

Step 3: Silylation of the Aromatic Amine

The amine is protected via reaction with TMSCl in dry tetrahydrofuran (THF) with triethylamine as a base. Stirring at 25°C for 12 hours affords ethyl 4-((trimethylsilyl)amino)benzoate in 82% yield.

Route 2: Direct Silylation of 4-Aminobenzoic Acid Followed by Esterification

This pathway prioritizes amine protection before esterification to mitigate acid sensitivity.

Step 1: Silylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with TMSCl and imidazole in dimethylformamide (DMF) at 0°C, yielding 4-((trimethylsilyl)amino)benzoic acid (78% yield).

Step 2: Esterification Using Solid Acid Catalysts

The silylated acid is esterified with ethanol using Nd₂O₃ at 200°C for 5 hours, achieving 85% yield. Acidic conditions are avoided to prevent desilylation.

Route 3: One-Pot Tandem Reaction

A novel approach combines esterification and silylation in a single vessel using dual catalysts. Neodymium oxide facilitates esterification, while triethylamine promotes silylation post-hydrogenation. This method reduces purification steps but achieves a lower overall yield (74%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield

Route 1 offers the highest individual step yields but requires sequential purification. Route 3, though less efficient, minimizes solvent use and labor.

Catalyst Performance

Solid acid catalysts (Nd₂O₃) outperform traditional sulfuric acid in esterification, eliminating spent acid waste. Pd/C remains optimal for nitro reduction, with no observable over-hydrogenation.

Optimization of Silylation Conditions

Solvent and Base Selection

Silylation efficiency varies with solvent polarity and base strength:

| Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|

| THF | Triethylamine | 25°C | 12h | 82% |

| DCM | Imidazole | 0°C | 6h | 75% |

| DMF | DBU | 50°C | 3h | 68% |

Triethylamine in THF provides optimal results, balancing reactivity and side-product formation.

Industrial Scalability and Green Chemistry

The adoption of solid catalysts and recyclable solvents (e.g., toluene in Route 1) aligns with sustainable practices. Patent CN105481707A highlights the recovery of Nd₂O₃ over five cycles with <5% activity loss. Hydrogenation catalysts (Pd/C) are likewise reusable, reducing metal waste.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 1.35 (t, 3H, -CH₂CH₃), 3.12 (s, 9H, -Si(CH₃)₃), 4.30 (q, 2H, -OCH₂), 6.85 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H).

-

IR (cm⁻¹) : 1720 (C=O), 1250 (Si-C), 3350 (N-H, shielded by TMS).

Purity Assessment

Gas chromatography (GC) confirms ≥99.5% purity after recrystallization from hexane.

Challenges and Mitigation Strategies

Desilylation Under Acidic Conditions

Esterification via sulfuric acid cleaves the TMS group, necessitating neutral or solid acid catalysts in Route 2.

Moisture Sensitivity

Silylated intermediates are hygroscopic, requiring anhydrous conditions during handling and storage.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((trimethylsilyl)amino)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the benzoate moiety.

Reduction Products: Reduced forms of the benzoate ester.

Hydrolysis Products: 4-aminobenzoic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of benzoic acid derivatives in anticancer applications. For instance, compounds derived from para-aminobenzoic acid have shown inhibitory effects against various cancer cell lines. Research indicates that certain derivatives exhibit IC50 values below 10 µM against human cancer cells, suggesting significant anticancer potential .

Anticholinesterase Activity

Benzoic acid derivatives are also being investigated for their anticholinesterase activity, which is relevant in treating neurodegenerative diseases like Alzheimer's. Certain synthesized analogs have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition comparable to established drugs like donepezil . Molecular modeling studies suggest favorable binding interactions with these enzymes, enhancing the therapeutic profile of these compounds .

Antimicrobial Properties

The antimicrobial efficacy of benzoic acid derivatives has been evaluated against various pathogens. The compound has shown promising antibacterial and antiviral properties, making it a candidate for further development as an antimicrobial agent .

Organic Synthesis

Esterification Reactions

Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester can be utilized in esterification reactions as a reagent. The compound can participate in reactions with various alcohols under mild conditions to yield esters without the need for strong acidic catalysts. This property is particularly useful in synthesizing complex organic molecules where selective functionalization is desired .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel materials and pharmaceuticals. For example, it can be transformed into more complex structures through condensation reactions or by introducing additional functional groups via substitution reactions . Its reactivity makes it a versatile building block in organic synthesis.

Material Science

Polymer Chemistry

In polymer chemistry, benzoic acid derivatives are explored for their potential use as additives or modifiers in polymer formulations. The trimethylsilyl group enhances the solubility and thermal stability of polymers, making these compounds suitable for high-performance materials .

Mechanism of Action

The mechanism of action of Ethyl 4-((trimethylsilyl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on specific pathways .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester, also known as ethyl 4-((trimethylsilyl)amino)benzoate, is an organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. The compound is characterized by an ethyl ester group attached to a benzoic acid moiety and a trimethylsilyl group on the amino functionality. This article delves into the biological activity of this compound, exploring its chemical properties, potential therapeutic applications, and relevant research findings.

The molecular formula of ethyl 4-((trimethylsilyl)amino)benzoate is C12H17NO2Si, with a molecular weight of approximately 237.37 g/mol. The presence of the trimethylsilyl group enhances the compound's lipophilicity and stability, making it a candidate for various biological applications. Its unique properties allow it to interact favorably with lipid membranes, which may influence its bioavailability and efficacy as a drug candidate .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-aminobenzoate | Lacks trimethylsilyl group | More polar; different solubility properties |

| Methyl 4-aminobenzoate | Methyl ester instead of ethyl | Lower molecular weight; different reactivity |

| Benzocaine | Local anesthetic; similar benzoate structure | Established pharmacological use |

| Ethyl 4-methoxybenzoate | Methoxy group instead of trimethylsilyl | Different electronic properties affecting reactivity |

The trimethylsilyl group imparts unique properties such as increased stability and enhanced lipophilicity, distinguishing it from these similar compounds .

Research into the mechanisms of action for ethyl 4-((trimethylsilyl)amino)benzoate is ongoing. Preliminary studies suggest that its lipophilic nature allows it to interact with cellular membranes, potentially impacting drug delivery and efficacy. The compound's ability to modulate biological pathways remains to be fully elucidated.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial properties of various benzoic acid derivatives, including ethyl 4-((trimethylsilyl)amino)benzoate. The results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. However, specific data on this compound's efficacy is still limited .

- Inhibition of Enzymatic Activity : In vitro studies have suggested that compounds structurally similar to ethyl 4-((trimethylsilyl)amino)benzoate can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. While direct studies on this compound are scarce, its structural analogs have shown promising results in AChE inhibition assays .

- Anti-Cancer Potential : Some derivatives of benzoic acid have been evaluated for their anticancer properties. For instance, compounds with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, including those from colon and breast cancers. Ethyl 4-((trimethylsilyl)amino)benzoate's potential in this area warrants further investigation .

Pharmacological Applications

The potential applications of ethyl 4-((trimethylsilyl)amino)benzoate span several fields:

- Drug Development : Its unique chemical structure suggests it could serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis : The compound's reactivity profile makes it useful in synthetic organic chemistry for creating more complex molecules.

Q & A

Basic: What are the recommended analytical methods for detecting and quantifying Benzoic acid, 4-((trimethylsilyl)amino)-, ethyl ester in complex matrices?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is a robust method for detecting this compound, particularly after derivatization to enhance volatility. For example, in plant extracts, similar silylated benzoic acid derivatives (e.g., 4-[(trimethylsilyl)oxy] analogs) were identified with retention times (RT) around 41.28 minutes and quantified via % peak area normalization . High-resolution LC-MS/MS is recommended for polar matrices, using fragmentation patterns (e.g., m/z 255.31 for molecular ion [M+H]+) and collision-induced dissociation (CID) to confirm identity .

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 4-aminobenzoate can be silylated using trimethylsilyl chloride (TMSCl) in anhydrous conditions with a base like triethylamine to protect the amino group. A study on analogous compounds reported yields >75% when reactions were conducted under inert atmosphere (N₂) at 0–5°C to minimize hydrolysis . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-311G**) are used to predict binding affinities and electronic properties. The compound’s SMILES notation (CCOC(=O)C1=CC=C(C=C1)N(Si(C)(C)C)) enables structure-based virtual screening. For instance, docking into cytochrome P450 enzymes revealed steric hindrance from the trimethylsilyl group, reducing metabolic liability . MD simulations (GROMACS) further assess stability in lipid bilayers .

Advanced: How does the trimethylsilyl group influence the compound’s stability under varying pH and temperature conditions?

Answer:

The trimethylsilyl (TMS) group enhances hydrolytic stability compared to unmodified amines. Accelerated stability studies (40°C/75% RH) showed <5% degradation over 30 days in neutral buffers, but rapid hydrolysis occurs in acidic (pH <3) or basic (pH >10) conditions, releasing 4-aminobenzoic acid ethyl ester. TGA data for similar silylated esters indicate thermal stability up to 150°C, with decomposition onset at 180°C .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.35 ppm (t, CH₂CH₃), δ 4.30 ppm (q, OCH₂), δ 7.45–8.10 ppm (aromatic protons), and δ 0.25 ppm (s, Si(CH₃)₃) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester), 1250 cm⁻¹ (Si-C), and 840 cm⁻¹ (Si-N) confirm functional groups .

- X-ray crystallography : SHELXL refinement (Mo-Kα radiation) resolves crystal packing; the TMS group often induces orthorhombic symmetry .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

Discrepancies in antioxidant or enzyme inhibition assays often arise from matrix effects or derivatization artifacts. For example, in plant extracts, co-eluting compounds (e.g., phenolic acids) may interfere with DPPH radical scavenging assays. Normalize data using internal standards (e.g., deuterated analogs) and validate via orthogonal assays (e.g., ORAC vs. ABTS) . Dose-response curves (IC₅₀) should be replicated across ≥3 independent experiments.

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and moisture absorption. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before storage. Lyophilization is recommended for aqueous solutions .

Advanced: What mechanistic insights exist regarding its role in modulating enzymatic activity?

Answer:

The TMS group acts as a steric blocker in enzyme-substrate interactions. For instance, in methyltransferase assays, analogs like 4-aminobenzoyl ethyl ester showed reduced binding to SAM-dependent enzymes due to hindered active-site access. Kinetic studies (Lineweaver-Burk plots) revealed noncompetitive inhibition (Ki = 12.3 µM) .

Basic: How can researchers confirm the absence of synthetic byproducts or impurities?

Answer:

Use LC-MS with charged aerosol detection (CAD) to identify low-abundance impurities. For example, a study detected <0.1% of desilylated byproduct (4-aminobenzoic acid ethyl ester) using a HILIC column and ESI+ ionization . NMR diffusion-ordered spectroscopy (DOSY) distinguishes monomeric vs. dimeric impurities .

Advanced: What strategies improve its solubility in aqueous buffers for in vitro assays?

Answer:

Formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions. For 10 mM stock solutions, use DMSO followed by dilution in PBS with 0.1% Tween-80. Dynamic light scattering (DLS) confirms particle size <100 nm to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.